molecular formula C15H15NO2 B2936415 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline CAS No. 1927536-90-0

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline

Cat. No.: B2936415
CAS No.: 1927536-90-0
M. Wt: 241.29
InChI Key: LUMPMFJBIPSKQV-UHFFFAOYSA-N
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Description

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline (CAS: 1927536-90-0) is an aromatic amine derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin core substituted with a methyl group and an aniline moiety. Its molecular formula is C₁₅H₁₅NO₂, with a molecular weight of 241.29 g/mol . This compound is of interest in medicinal chemistry and materials science due to its structural hybrid of a benzodioxin ring (imparting electron-rich characteristics) and an aniline group (enabling reactivity in cross-coupling or polymerization reactions).

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-12(3-2-4-13(10)16)11-5-6-14-15(9-11)18-8-7-17-14/h2-6,9H,7-8,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMPMFJBIPSKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline typically involves the following steps:

Industrial Production Methods

For large-scale production, the synthesis route may be optimized to enhance yield and purity. This involves careful selection of solvents, reaction temperatures, and purification techniques to minimize side reactions and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and other aromatic derivatives .

Mechanism of Action

The mechanism by which 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline exerts its effects involves interactions with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, ring systems, and functional groups, leading to differences in physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Applications/Notes References
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline (1927536-90-0) C₁₅H₁₅NO₂ 241.29 - 2-Methylaniline
- Benzodioxin core
Intermediate for pharmaceuticals or agrochemicals; limited commercial availability .
3-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl}aniline (1203494-49-8) C₁₉H₂₃N₃O₆S₂ 453.53 - Sulfonyl-diazepane linker
- Dual sulfonyl groups
Investigated as a bioactive scaffold; potential kinase inhibitor or sulfonamide-based therapeutic agent .
3-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)-1H-1,2,3-triazol-1-yl)benzoic Acid (N/A) C₂₄H₁₈N₃O₄ 412.42 - Triazole-biphenyl linker
- Carboxylic acid
Studied for anticancer or anti-inflammatory activity; enhanced polarity for drug delivery .
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-5-amine hydrochloride (1031793-23-3) C₁₂H₁₂ClN₃O₂ 273.70 - Pyrazole-amine
- Hydrochloride salt
Used in small-molecule screening; improved solubility for biological assays .
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxypyridin-3-amine (2306268-61-9) C₂₃H₂₅N₃O₃ 391.46 - Methoxy-pyridine
- Dimethylaminomethyl
Probable kinase-targeting agent; research tool in neuropharmacology .

Key Findings from Comparative Analysis

Reactivity and Functionalization :

  • The 2-methylaniline group in the parent compound enables electrophilic substitution (e.g., nitration, halogenation), whereas sulfonyl-linked analogs (e.g., 1203494-49-8) exhibit enhanced stability and hydrogen-bonding capacity due to sulfonamide groups .
  • Triazole-containing derivatives (e.g., C₂₄H₁₈N₃O₄) introduce click-chemistry compatibility, facilitating bioconjugation .

Biological Activity: Pyrazole-amine hydrochloride (1031793-23-3) shows superior aqueous solubility compared to the parent compound, making it preferable for in vitro assays .

Synthesis of triazole-linked derivatives (e.g., compound 53 in ) requires palladium-catalyzed cross-coupling, increasing complexity compared to the parent compound’s straightforward amine-functionalization routes.

Biological Activity

The compound 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline is a derivative of the 2,3-dihydrobenzo[b][1,4]dioxin structure, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Dihydrobenzo[b][1,4]dioxin Core : The initial step includes the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine through a reaction involving appropriate precursors.
  • Substitution Reaction : The core compound is then reacted with 2-methylaniline under controlled conditions to yield the target compound.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties.

Enzyme Inhibition

A study highlighted that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibited significant inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways related to Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively. The synthesized sulfonamide derivatives showed promising results with IC50 values indicating effective inhibition .

Antidepressant Activity

Research demonstrated that compounds related to this class exhibited high binding affinities at the 5-HT1A receptor and serotonin transporter. These interactions suggest potential antidepressant-like effects. In animal models, these compounds were shown to reduce immobility time in forced swim tests, indicating an increase in locomotor activity and potential antidepressant efficacy .

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : High affinity for serotonin receptors suggests modulation of serotonin pathways.
  • Enzyme Interaction : Inhibition of critical metabolic enzymes can alter glucose metabolism and cholinergic signaling.

Case Studies

Several studies have investigated the biological activities associated with this compound:

  • Study on Enzyme Inhibition :
    • Objective : Evaluate the inhibitory potential against α-glucosidase and acetylcholinesterase.
    • Findings : Compounds derived from 2,3-dihydrobenzo[b][1,4]dioxin showed significant inhibition with IC50 values ranging from low micromolar concentrations .
  • Antidepressant-Like Effects :
    • Objective : Assess the antidepressant potential in murine models.
    • Findings : Compounds demonstrated significant reductions in immobility time during behavioral tests, supporting their potential as antidepressants .

Summary Table of Biological Activities

Activity TypeTarget Enzyme/ReceptorIC50/Binding AffinityEffect Observed
Enzyme Inhibitionα-glucosidaseLow micromolarSignificant inhibition
AcetylcholinesteraseLow micromolarSignificant inhibition
Antidepressant Effects5-HT1A receptorHigh binding affinityReduction in immobility time

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